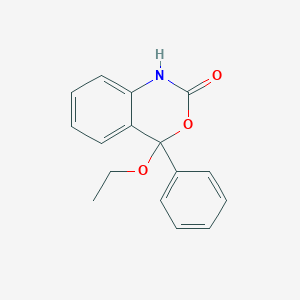
4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method involves the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach using readily available starting materials and mild reaction conditions suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Its stability and reactivity make it useful in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazin-4-ones: These compounds share a similar benzoxazine ring structure but differ in their substituents.
2-Substituted 4H-3,1-Benzoxazin-4-ones: These derivatives have different substituents at the 2-position, affecting their reactivity and applications.
Uniqueness
4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific combination of an ethoxy group and a phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
111838-36-9 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-ethoxy-4-phenyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-2-19-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)17-15(18)20-16/h3-11H,2H2,1H3,(H,17,18) |
InChI Key |
BLYSRZHUTVOJQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2=CC=CC=C2NC(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















